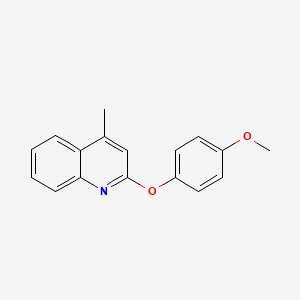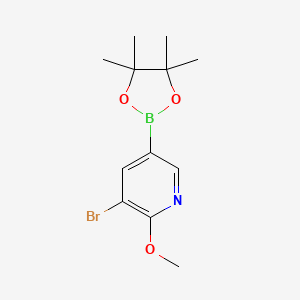
2,2-Dimethoxyethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethoxyethane-1-sulfonyl chloride is an organic compound with the molecular formula C4H9ClO4S. It is a versatile reagent used in various chemical reactions and industrial applications. This compound is known for its ability to act as a sulfonylating agent, making it valuable in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethoxyethane-1-sulfonyl chloride can be synthesized through the reaction of 2,2-dimethoxyethanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
2,2-Dimethoxyethanol+Chlorosulfonic acid→2,2-Dimethoxyethane-1-sulfonyl chloride+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions
2,2-Dimethoxyethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in aprotic solvents such as toluene or dichloromethane.
Reduction: Catalytic hydrogenation using noble metals and bases can reduce this compound to sulfonyl derivatives.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Substitution: Produces sulfonamides, sulfonate esters, and sulfonyl thiols.
Reduction: Yields sulfonyl derivatives.
Oxidation: Forms sulfonic acids.
科学的研究の応用
2,2-Dimethoxyethane-1-sulfonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Serves as an essential reagent in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2,2-dimethoxyethane-1-sulfonyl chloride involves its ability to act as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Methoxyethane-1-sulfonyl chloride
- 2,2-Dimethoxypropane-1-sulfonyl chloride
- 2,2-Dimethoxybutane-1-sulfonyl chloride
Uniqueness
2,2-Dimethoxyethane-1-sulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.
特性
IUPAC Name |
2,2-dimethoxyethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO4S/c1-8-4(9-2)3-10(5,6)7/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBRNIKDYAZKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193067-69-3 |
Source


|
| Record name | 2,2-dimethoxyethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3018363.png)




![3-[2-Oxo-2-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethoxy]benzaldehyde](/img/structure/B3018372.png)
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3018374.png)
![ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B3018375.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B3018378.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B3018380.png)
![1-(3-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B3018381.png)


